
Raphin1 acetate
Übersicht
Beschreibung
Raphin1-Acetat ist ein oral bioverfügbarer, selektiver Inhibitor der regulatorischen Phosphatase PPP1R15B (R15B). Es bindet stark an die R15B-PP1c-Holophosphatase mit einer Dissoziationskonstante (Kd) von 0,033 Mikromolar . Diese Verbindung ist bekannt für ihre Fähigkeit, die Blut-Hirn-Schranke zu überwinden und organismische und molekulare Defizite in Modellen von Protein-Misfolding-Krankheiten zu reduzieren .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Raphin1-Acetat umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 2,4-Dichlorbenzaldehyd mit Hydrazinhydrat unter Bildung des entsprechenden Hydrazons.
Cyclisierung: Das Hydrazon wird mit Essigsäureanhydrid cyclisiert, um die Kernstruktur von Raphin1-Acetat zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Raphin1-Acetat folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess umfasst:
Bulk-Synthese: Verwendung großer Reaktoren zur Durchführung der chemischen Reaktionen.
Reinigung: Anwendung von industriellen Reinigungstechniken wie großtechnischer Chromatographie oder Kristallisation.
Qualitätskontrolle: Sicherung, dass das Endprodukt die geforderten Reinheitsstandards durch strenge Qualitätskontrollmaßnahmen erfüllt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Raphin1 acetate involves several steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with acetic anhydride to form the core structure of this compound.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors to carry out the chemical reactions.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Quality control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Raphin1-Acetat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Es kann reduziert werden, um die entsprechenden reduzierten Produkte zu bilden.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Chloratomen am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Nucleophile wie Amine und Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Reduktion reduzierte Derivate ergeben kann .
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
Raphin1 acetate has shown promise in preclinical studies for the treatment of Huntington's disease. In a mouse model (HD82Q), administration of this compound resulted in:
- Improved weight gain in treated mice.
- Reduction of SDS-insoluble huntingtin aggregates and nuclear inclusions in cortical tissues .
The ability of this compound to cross the blood-brain barrier is crucial for its effectiveness in treating central nervous system disorders .
Protein Quality Control
The inhibition of R15B by this compound enhances proteostasis by reducing the burden of misfolded proteins within cells. This mechanism is particularly relevant for diseases characterized by protein misfolding, such as Alzheimer's and Parkinson's diseases. The compound’s selective inhibition allows for better management of protein synthesis and degradation pathways, potentially mitigating the effects of these diseases .
Case Study 1: Efficacy in Huntington's Disease Models
In a study conducted by Bertolotti et al., Raphin1 was administered to HD82Q mice over a period from 4 to 10 weeks. The results indicated:
- A significant reduction in huntingtin aggregates.
- Improvement in overall health metrics of the mice, suggesting that this compound could be a viable therapeutic option for Huntington's disease .
Case Study 2: Mechanistic Insights into Phosphorylation Regulation
A phosphoproteomic analysis revealed that this compound selectively inhibits dephosphorylation processes mediated by R15B without affecting closely related phosphatases like R15A. This selectivity was demonstrated through biochemical assays that measured the effects on eIF2α phosphorylation levels, which are critical for protein synthesis regulation .
Data Tables
Wirkmechanismus
Raphin1 acetate exerts its effects by selectively inhibiting the regulatory phosphatase PPP1R15B (R15B). It binds strongly to the R15B-PP1c holophosphatase, interfering with substrate recruitment and leading to a rapid and transient accumulation of phosphorylated substrates. This results in a temporary reduction in protein synthesis, which enhances the cell’s quality control capacity by reducing the burden of misfolded proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sanguinarinchlorid: Ein weiterer Phosphatase-Inhibitor mit unterschiedlicher Selektivität und Bindungseigenschaften.
KY-226: Ein selektiver Inhibitor einer anderen Phosphatase.
Einzigartigkeit
Raphin1-Acetat ist einzigartig in seiner hohen Selektivität für PPP1R15B und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Dies macht es besonders wertvoll für die Untersuchung und möglicherweise die Behandlung neurodegenerativer Erkrankungen .
Biologische Aktivität
Raphin1 acetate is a selective inhibitor of the protein phosphatase PPP1R15B (R15B), which plays a critical role in regulating protein synthesis and proteostasis. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Huntington's disease. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Raphin1 selectively inhibits the R15B-PP1c holoenzyme, leading to a transient increase in eIF2α phosphorylation. This results in a temporary reduction in protein synthesis, which ultimately enhances the cell's capacity to manage misfolded proteins. The selectivity of Raphin1 for R15B over its closely related counterpart, R15A, is crucial because it allows for targeted intervention without triggering detrimental effects associated with inhibiting both phosphatases.
Key Findings:
- Selectivity : Raphin1 exhibits approximately 30-fold selectivity for R15B-PP1c compared to R15A-PP1c at concentrations of 10 μM. At higher concentrations (20 μM), it loses this selectivity and becomes toxic .
- Efficacy : In mouse models of Huntington's disease, Raphin1 demonstrated oral bioavailability and effectively crossed the blood-brain barrier, suggesting its potential as a therapeutic agent .
Research Studies and Data
Several studies have investigated the biological activity of this compound through various experimental approaches:
Table 1: Summary of Key Studies on Raphin1
Huntington’s Disease Model
In a notable study, mice exhibiting symptoms of Huntington's disease were administered Raphin1. The results indicated that the compound not only crossed the blood-brain barrier but also improved proteostasis by reducing the accumulation of misfolded proteins. This study underscores the therapeutic potential of Raphin1 in treating neurodegenerative conditions characterized by protein misfolding .
Implications for Drug Development
The discovery of Raphin1 has opened new avenues for drug development targeting phosphatases, particularly those previously considered "undruggable." The ability to selectively inhibit specific phosphatases could lead to innovative treatments for a wide range of diseases associated with protein misfolding and impaired proteostasis.
Future Directions
Further research is warranted to explore:
- Long-term effects : Evaluating the chronic administration of Raphin1 and its impact on cellular health over extended periods.
- Broader applications : Investigating its efficacy in other neurodegenerative diseases beyond Huntington's.
- Mechanistic studies : Understanding the detailed molecular mechanisms through which Raphin1 exerts its effects on cellular signaling pathways.
Eigenschaften
IUPAC Name |
acetic acid;2-[(E)-(2,3-dichlorophenyl)methylideneamino]guanidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4)/b13-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDLUFBVKWLRSN-GAYQJXMFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)Cl)/C=N/N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.